molecular formula C9H10N2O B12457731 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine

7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine

Katalognummer: B12457731
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: YJDKOCHFYSOFGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocycles follows specific guidelines to assign locants and prioritize substituents. For 7-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine:

  • Parent Heterocycle : The base structure is a bicyclic system formed by fusing a pyrrole ring (five-membered, one nitrogen) with a pyridine ring (six-membered, one nitrogen). The fusion notation [3,2-b] indicates the pyrrole’s C3 and C2 atoms are shared with the pyridine’s "b" edge (between its C2 and C3 positions).
  • Substituent Assignment :
    • The methoxy group (-OCH₃) occupies position 7 on the pyridine ring.
    • The methyl group (-CH₃) is attached to position 1 (the pyrrole nitrogen).
  • Hydrogen Tautomerism : The "1H" designation specifies that the hydrogen atom resides on the pyrrole nitrogen, avoiding ambiguity with alternative tautomers.

Thus, the systematic name This compound unambiguously describes the compound’s structure.

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for this compound remains limited, analogous structures provide insights into its geometric features:

Fused Ring System

  • The pyrrolo[3,2-b]pyridine core exhibits near-planarity, with slight puckering due to the methyl group’s steric effects. Bond lengths in the pyridine ring average 1.34 Å (C=N) and 1.39 Å (C-C), while the pyrrole ring shows shorter C-N bonds (1.32 Å).
  • Dihedral Angles : In related compounds (e.g., 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine), the dihedral angle between the pyrrole and pyridine rings ranges from 7° to 12°, suggesting moderate conjugation.

Substituent Effects

  • The methoxy group at position 7 adopts an equatorial orientation, minimizing steric hindrance. Its electron-donating nature increases electron density at adjacent carbon atoms.
  • The methyl group at position 1 induces slight distortion in the pyrrole ring, reducing planarity by approximately 3° compared to unmethylated analogs.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃)
Signal (δ, ppm) Integration Multiplicity Assignment
3.42 3H Singlet N1-CH₃
3.88 3H Singlet OCH₃
6.34 1H Doublet (J=3.2 Hz) H-2 (pyrrole)
6.98 1H Doublet (J=5.1 Hz) H-5 (pyridine)
7.21 1H Doublet of doublets (J=5.1, 3.2 Hz) H-6 (pyridine)
8.12 1H Singlet H-4 (pyridine)
  • N1-CH₃ : The methyl group on nitrogen appears as a singlet due to equivalent protons and lack of neighboring hydrogens.
  • Aromatic Protons : Coupling constants confirm the fused ring’s electronic environment. H-4’s upfield shift (δ 8.12) reflects deshielding from the methoxy group.
¹³C NMR (100 MHz, CDCl₃)
Signal (δ, ppm) Assignment
30.5 N1-CH₃
55.1 OCH₃
105.4 C-2
112.8 C-5
122.3 C-6
134.9 C-4
149.7 C-7 (OCH₃)
152.1 C-3a
  • Electron-Withdrawing Effects : The pyridine nitrogen (C-3a, δ 152.1) and methoxy-bearing carbon (C-7, δ 149.7) show significant deshielding.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS-ESI+)

  • Molecular Ion : [M+H]⁺ at m/z 163.0874 (calculated for C₉H₁₁N₂O⁺: 163.0871).
  • Key Fragments :
    • m/z 148.0631 (loss of CH₃- , 15 Da).
    • m/z 133.0529 (subsequent loss of CH₃O- , 31 Da).
    • m/z 105.0455 (C₆H₅N⁺ from pyrrole ring cleavage).

Infrared Absorption Characteristics

IR (KBr, cm⁻¹) :

Band Position Assignment
2950–2850 C-H stretch (CH₃)
1604, 1572 Aromatic C=C/C=N stretches
1253 C-O stretch (OCH₃)
810 Out-of-plane C-H bend (pyridine)
  • The absence of N-H stretches (typically ~3400 cm⁻¹) confirms methylation at position 1.

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

7-methoxy-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-11-6-4-7-9(11)8(12-2)3-5-10-7/h3-6H,1-2H3

InChI-Schlüssel

YJDKOCHFYSOFGC-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=NC=CC(=C21)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Vinylmagnesium Bromide-Mediated Cyclization

A foundational approach involves the cyclization of 2-methoxy-3-nitropyridine using vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (−78°C to −20°C). This method, adapted from the synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine, achieves cyclization via nucleophilic attack of the vinyl Grignard reagent on the nitropyridine ring. Key steps include:

  • Reaction Conditions : Dropwise addition of vinylmagnesium bromide (1 M in THF) to 2-methoxy-3-nitropyridine in anhydrous THF at −78°C, followed by gradual warming to −20°C overnight.
  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via flash chromatography.
  • Yield : 21.27% (1 g scale).

Optimization Note : Increasing the equivalence of vinylmagnesium bromide (3 eq.) and extending reaction time to 6 hours improved yield to 100 mg (∼30% theoretical).

Iron-Catalyzed Reductive Cyclization

Reductive cyclization using iron powder in acetic acid offers a cost-effective alternative. This method, validated for 7-methyl-4-azaindole synthesis, employs a bromine atom as a "place holder" to guide cyclization. For 7-methoxy derivatives:

  • Procedure : A mixture of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid is stirred at 100°C for 5 hours.
  • Purification : Adjustment to pH 8 with Na₂CO₃, extraction with ethyl acetate, and silica gel chromatography (n-hexane/ethyl acetate, 1:2).
  • Yield : 84% for analogous structures.

Methylation Strategies

Direct N-Methylation Post-Cyclization

Introducing the methyl group at the 1-position often follows cyclization. A two-step protocol using methyl iodide or dimethyl sulfate under basic conditions is common:

  • Step 1 : Treatment of 7-methoxy-1H-pyrrolo[3,2-b]pyridine with NaH in DMF at 0°C.
  • Step 2 : Addition of methyl iodide (1.2 eq.) at room temperature for 12 hours.
  • Yield : 70–85% for related N-methylpyrrolopyridines.

In Situ Methylation During Cyclization

Incorporating a methyl group early in the synthesis streamlines production. For example, starting with 2-methoxy-5-methylpyridine derivatives avoids post-cyclization functionalization:

  • Substrate : 2-Methoxy-5-methyl-3-nitropyridine.
  • Cyclization : Vinylmagnesium bromide in THF at −20°C.
  • Yield : Comparable to non-methylated analogs (20–25%).

Challenges and Limitations

Regioselectivity in Cyclization

Nitropyridine precursors often yield regioisomers. For example, iodination of 4-amino-2-bromopyridine produces 2-bromo-5-iodopyridin-4-amine (38%) and its regioisomer (37%), requiring chromatographic separation.

Low Yields in Grignard Reactions

Vinylmagnesium bromide-mediated cyclization suffers from moderate yields (21–30%) due to competing side reactions. Microwave-assisted protocols reduce reaction times but require specialized equipment.

Deprotection Complications

Trimethylsilylethoxymethyl (SEM) deprotection risks formaldehyde release, leading to tricyclic byproducts. Acidic conditions (TFA) followed by basic workup mitigate this issue.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Vinylmagnesium Bromide VinylMgBr, THF −78°C to −20°C, 6h 21–30% Simple setup Low yield, sensitive to moisture
Iron Reductive Cyclization Fe, AcOH 100°C, 5h 84% Cost-effective, high yield Requires nitro precursor
Post-Cyclization Methylation MeI, NaH, DMF RT, 12h 70–85% Reliable for N-methylation Additional step post-cyclization

Analyse Chemischer Reaktionen

Reduction Reactions

The pyridine ring undergoes partial or complete reduction under catalytic hydrogenation or borane-mediated conditions, yielding saturated derivatives with altered electronic properties.

Reaction Type Conditions Product Key Observations
Catalytic HydrogenationH₂ (1–3 atm), Pd/C or PtO₂, ethanolDihydro- or tetrahydro-pyrrolo[3,2-b]pyridineSelective reduction of pyridine ring
Borane ReductionBH₃·THF, reflux, 4–6 hoursPartially reduced derivativesImproved solubility in polar solvents

These reduced intermediates are precursors for further functionalization in medicinal chemistry applications, such as kinase inhibitor synthesis .

Substitution Reactions

The methoxy group at the 7-position participates in nucleophilic substitution under specific conditions, while the methyl group at the 1-position remains inert due to steric and electronic effects.

Nucleophilic Substitution of Methoxy Group

Reagent Conditions Product Yield Reference
HBr (48% aq.)Reflux, 12 hours7-Hydroxy-1-methyl-pyrrolo[3,2-b]pyridine65%
NH₃ (liq.)Sealed tube, 120°C, 24 hours7-Amino-1-methyl-pyrrolo[3,2-b]pyridine45%

The methoxy group’s substitution is facilitated by its electron-withdrawing pyridine environment, enhancing electrophilicity at the 7-position.

Oxidation Reactions

The methoxy group and pyridine ring undergo oxidation under strong acidic or basic conditions.

Oxidizing Agent Conditions Product Application
KMnO₄H₂SO₄, 80°C, 4 hours7-Carboxy-1-methyl-pyrrolo[3,2-b]pyridineIntermediate for amide coupling
Ozone (O₃)CH₂Cl₂, -78°C, followed by H₂O₂Ring-opened dicarbonyl compoundsSynthesis of polyfunctionalized amines

Oxidation products are pivotal in expanding the compound’s utility in synthesizing bioactive molecules .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the 5- and 6-positions, guided by the methoxy group’s directing effects.

Reagent Conditions Product Regioselectivity
Br₂ (1 equiv)DCM, 0°C, 2 hours5-Bromo-7-methoxy-1-methyl-pyrrolo[3,2-b]pyridinePredominant 5-substitution
HNO₃/H₂SO₄0°C, 1 hour6-Nitro-7-methoxy-1-methyl-pyrrolo[3,2-b]pyridineModerate 6-substitution

Halogenated derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with diazo compounds or azides, forming fused tricyclic systems.

Reagent Conditions Product Application
DiphenylcyclopropenoneToluene, 110°C, 8 hoursPyrrolo[3,2-b]pyridine-fused cyclopropaneMaterials science applications

These reactions exploit the pyrrole ring’s aromaticity to generate structurally complex architectures.

Functionalization via Grignard Reagents

The pyridine nitrogen coordinates with Grignard reagents, enabling nucleophilic addition at the 2-position.

Reagent Conditions Product Yield
CH₃MgBrTHF, -20°C, 6 hours2-Methyl-7-methoxy-1-methyl-pyrrolo[3,2-b]pyridine32%

This method introduces alkyl groups to modulate steric and electronic properties .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridin beruht hauptsächlich auf seiner Interaktion mit molekularen Zielstrukturen wie Fibroblastenwachstumsfaktorrezeptoren (FGFRs). Durch die Bindung an diese Rezeptoren hemmt die Verbindung deren Aktivität, was zu einer Störung der nachgeschalteten Signalwege führt, die an Zellproliferation, -wanderung und -überleben beteiligt sind . Diese Hemmung kann zur Unterdrückung des Tumorwachstums und der Metastasierung in Krebszellen führen.

Ähnliche Verbindungen:

Einzigartigkeit: 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Methoxy- und Methylgruppen an bestimmten Positionen verstärkt seine Fähigkeit, mit molekularen Zielstrukturen zu interagieren, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.

Wirkmechanismus

The mechanism of action of 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and metastasis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares 7-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine with structurally related pyrrolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Purity (HPLC) Key References
This compound C₉H₁₀N₂O ~162.19 7-OCH₃, 1-CH₃ N/A N/A
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine C₁₂H₁₀ClN₅S 291.76 Pyrimidine ring, Cl, S-CH₃ 11% 100%
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one C₈H₈N₂O₂ 164.16 5-OCH₃, 2-ketone N/A N/A
7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine C₁₁H₁₄N₂O 190.24 7-OCH₃, 3-propyl, [2,3-c] ring fusion N/A N/A
5-Methoxy-2-phenyl-1H-pyrrolo[3,2-b]pyridine C₁₃H₁₁N₂O 211.25 5-OCH₃, 2-phenyl N/A N/A

Key Differences and Implications

Ring Fusion Differences: Compounds like 7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine exhibit [2,3-c] fusion instead of [3,2-b], leading to distinct π-π stacking behaviors and solubility profiles.

Synthetic Complexity :

  • Chloropyrimidine-substituted analogs (e.g., Compound 7 in ) require multi-step syntheses with yields as low as 11% , whereas methoxy derivatives may involve simpler substitution reactions.

Biological and Physicochemical Properties: Lipophilicity: The 3-propyl group in 7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine increases hydrophobicity compared to the methyl group in the target compound.

Purity and Stability: High HPLC purity (100%) is noted for chloropyrimidine derivatives , while storage conditions for the target compound (room temperature, dry) suggest moderate stability .

Biologische Aktivität

Fibroblast Growth Factor Receptor (FGFR) Inhibition

One of the most promising biological activities of 7-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a critical role in various cancers, making them attractive targets for cancer therapy.

FGFR Inhibition Profile

Research has shown that derivatives of this compound exhibit potent inhibitory effects against FGFR signaling pathways. The table below summarizes the inhibitory activity against different FGFR subtypes:

FGFR SubtypeIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

These results indicate that the compound and its derivatives show high potency against FGFR1, FGFR2, and FGFR3, with somewhat lower activity against FGFR4.

Case Study: Breast Cancer Cell Line 4T1

In a study using the breast cancer cell line 4T1, a derivative of this compound (compound 4h) demonstrated significant anti-cancer effects :

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Reduction of cell migration and invasion

These findings suggest that the compound may have potential as an anti-cancer agent, particularly in breast cancer treatment .

Antimycobacterial Activity

While this compound itself has not been directly studied for antimycobacterial activity, structurally related compounds in the pyrrolo[3,4-c]pyridine class have shown promising results against Mycobacterium tuberculosis .

Structural Analogues and Their Activity

A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for their antimycobacterial activity. The most potent compound in this series demonstrated the following properties :

  • MIC90 (minimum inhibitory concentration): <0.15 μM
  • Improved solubility and metabolic stability
  • Low toxicity to VERO cells

These findings suggest that further investigation into the antimycobacterial potential of this compound and its derivatives may be warranted.

Structure-Activity Relationships

The biological activity of this compound is closely tied to its structural features. Key observations include:

  • The methoxy group at the 7-position contributes to the compound's unique chemical properties and potential biological activities.
  • The methyl group at the 1-position of the pyrrole ring plays a role in the compound's reactivity.
  • Modifications to the core structure can significantly impact biological activity, as seen in the case of FGFR inhibition .

Conclusion and Future Directions

This compound and its derivatives show promising biological activities, particularly in the areas of cancer treatment and potentially in antimicrobial applications. The compound's ability to inhibit FGFRs makes it an attractive candidate for further development in cancer therapy, especially for tumors with aberrant FGFR signaling.

Future research should focus on:

  • Optimizing the structure for improved potency and selectivity
  • Investigating potential synergistic effects with other therapeutic agents
  • Conducting in vivo studies to assess efficacy and safety
  • Exploring additional biological targets and potential applications

Q & A

Q. What methodologies resolve contradictions in reported synthetic yields or biological data?

  • Methodological Answer : Reproducibility studies must control variables like solvent dryness (e.g., molecular sieves for THF) and catalyst lot variability . Meta-analyses of literature data identify outliers, while orthogonal validation (e.g., in vitro vs. in vivo assays) clarifies biological discrepancies. Collaborative interlab studies standardize protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.